molecular formula C12H13ClN2 B1267976 Biphenyl-4-YL-hydrazine hydrochloride CAS No. 63543-02-2

Biphenyl-4-YL-hydrazine hydrochloride

Cat. No. B1267976
CAS RN: 63543-02-2
M. Wt: 220.7 g/mol
InChI Key: VQVHDZKZQXXRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Biphenyl-4-YL-hydrazine hydrochloride involves the condensation of specific chlorides with hydrazine hydrate. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a related compound, is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol, indicating a similar pathway could be involved in the synthesis of Biphenyl-4-YL-hydrazine hydrochloride (Badgujar et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to Biphenyl-4-YL-hydrazine hydrochloride has been characterized by various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction. These methods provide detailed information on the molecular geometry and electronic structure, crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Biphenyl-4-YL-hydrazine hydrochloride participates in various chemical reactions, leading to the formation of energetically significant materials. For example, the reaction product of a similar compound with triphenylphosphine and subsequent reactions highlights the compound's reactivity and potential for synthesizing novel materials with significant applications (Brovarets et al., 2004).

Scientific Research Applications

1. Catalytic Dechlorination

Biphenyl-4-YL-hydrazine hydrochloride is used in the dechlorination of polychlorinated biphenyls (PCBs) with palladium as a catalyst. This process efficiently yields biphenyl and can be enhanced with ultrasonication, showing a high reactivity for certain PCB bonds (Rodríguez & Lafuente, 2002).

2. Electrochemical Detection

Modified carbon paste electrodes, incorporating 3-(4′-amino-3′-hydroxy-biphenyl-4-yl)-acrylic acid and ZrO2 nanoparticles, have been used for electrochemical determination of hydrazine. This method demonstrates potential for detecting hydrazine in water samples (Mohammadi et al., 2015).

3. Synthesis of Antimicrobial Agents

Biphenyl-4-YL-hydrazine hydrochloride is involved in synthesizing 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives, which have shown antimicrobial activity. These compounds are synthesized through various reactions, including with phenyl hydrazine and acetyl hydrazine (Abubshait et al., 2011).

4. Fluorescent Probing in Biological Samples

Fluorescent probes have been developed using biphenyl derivatives for detecting hydrazine in environmental water systems and biological samples. These probes offer low detection limits and are suitable for fluorescence imaging in various biological contexts (Zhu et al., 2019).

5. Corrosion Inhibition Studies

Hydrazine compounds, including biphenyl derivatives, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These studies involve electrochemical techniques and density functional theory (DFT) calculations (Yadav et al., 2015).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Biphenyl-4-YL-hydrazine hydrochloride. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-phenylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVHDZKZQXXRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212946
Record name Hydrazine, (4-biphenylyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-YL-hydrazine hydrochloride

CAS RN

63543-02-2
Record name Hydrazine, (4-biphenylyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63543-02-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, (4-biphenylyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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